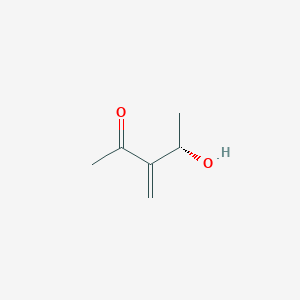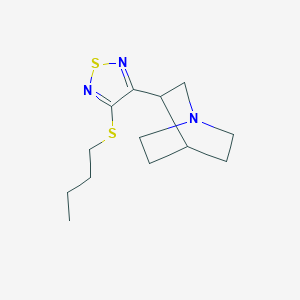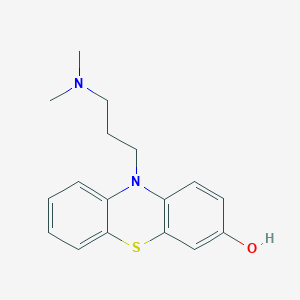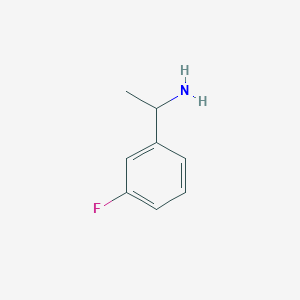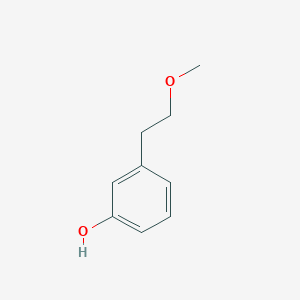
3-(2-甲氧基乙基)苯酚
描述
3-(2-Methoxyethyl)phenol is an organic compound with the molecular formula C9H12O2. It is a phenolic compound characterized by a methoxyethyl group attached to the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals, organic synthesis, and fragrance industries.
科学研究应用
3-(2-Methoxyethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
作用机制
Target of Action
This compound is a derivative of phenol, which is known to interact with various proteins and enzymes in the body . .
Mode of Action
As a phenolic compound, it may interact with its targets through hydrogen bonding, hydrophobic interactions, and π-π interactions . These interactions can lead to changes in the conformation and function of the target molecules.
Biochemical Pathways
Phenolic compounds, including 3-(2-Methoxyethyl)phenol, are known to be involved in various biochemical pathways. They are produced in plants through the shikimic acid pathway or the malonate/acetate pathway . Once ingested, these compounds can undergo various metabolic processes, including methylation, glucuronidation, and sulfation . The metabolites can then exert various biological effects, depending on their specific structures and properties.
Pharmacokinetics
Phenolic compounds in general are known to have good bioavailability due to their hydrophilic nature . They can be rapidly absorbed in the gastrointestinal tract and distributed throughout the body. Metabolism of these compounds often involves phase II enzymes, leading to the formation of more polar metabolites that can be readily excreted .
Result of Action
Phenolic compounds are known to have various biological activities, including antioxidant, anti-inflammatory, and anticancer effects . These effects are often attributed to their ability to scavenge free radicals, inhibit pro-inflammatory enzymes, and induce apoptosis in cancer cells .
Action Environment
The action, efficacy, and stability of 3-(2-Methoxyethyl)phenol can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and reactivity . In addition, the presence of other compounds, such as metal ions and proteins, can also affect its interactions with its targets .
准备方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-(2-Methoxyethyl)phenol involves the bromination of 4-hydroxyacetophenone to produce alpha-bromo-5-hydroxyacetophenone. This intermediate undergoes a methoxide-bromide exchange to form alpha-methoxy-4-hydroxyacetophenone. Subsequently, a single-step reduction of alpha-methoxy-4-hydroxyacetophenone with hydrogen in the presence of a hydrogenation catalyst yields 3-(2-Methoxyethyl)phenol .
Industrial Production Methods
Industrial production of 3-(2-Methoxyethyl)phenol often involves similar synthetic routes but on a larger scale. The process typically includes the use of robust hydrogenation catalysts and optimized reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3-(2-Methoxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Saturated phenolic derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.
相似化合物的比较
Similar Compounds
- 4-(2-Methoxyethyl)phenol
- 2-(2-Methoxyethyl)phenol
- 3-(2-Piperidin-2-ylethyl)phenol
- 3-(pyridin-2-yloxy)phenol
Uniqueness
3-(2-Methoxyethyl)phenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective or suitable .
属性
IUPAC Name |
3-(2-methoxyethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7,10H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYIABNYSBNFHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40411318 | |
| Record name | 3-(2-methoxyethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40411318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32846-01-8 | |
| Record name | 3-(2-methoxyethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40411318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





